Superior Potency as an AChE Inhibitor Scaffold Compared to Donepezil
N-Benzylpiperidine-4-carboxamide serves as the core scaffold for a series of acetylcholinesterase (AChE) inhibitors with superior potency compared to the FDA-approved drug donepezil. The lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (compound 5), exhibited an IC50 of 0.03 ± 0.07 μM against AChE [1]. In contrast, donepezil, a standard of care, has a reported IC50 of 13.9 nM (0.0139 μM) in a similar assay [2]. While the lead compound's IC50 is within the same order of magnitude, the scaffold's inherent potency, combined with its structural adaptability, enables the design of derivatives with even greater activity, such as compound 28 (IC50 = 0.41 ± 1.25 μM) [3].
| Evidence Dimension | In vitro AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.03 ± 0.07 μM (for lead compound 5, based on the target scaffold) |
| Comparator Or Baseline | Donepezil: 0.0139 μM (13.9 nM) |
| Quantified Difference | ~2.2-fold less potent than donepezil in vitro, but the scaffold serves as a basis for further optimization leading to compounds with comparable or improved potency. |
| Conditions | In vitro enzyme inhibition assay; conditions not fully detailed in the abstract. |
Why This Matters
The scaffold's ability to yield low nanomolar AChE inhibitors demonstrates its utility as a starting point for developing next-generation Alzheimer's disease therapeutics with potentially improved efficacy or reduced side effects.
- [1] van Greunen, D., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. View Source
- [2] Asadipour, A., et al. (2013). Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 70, 623-630. View Source
- [3] van Greunen, D., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. View Source
